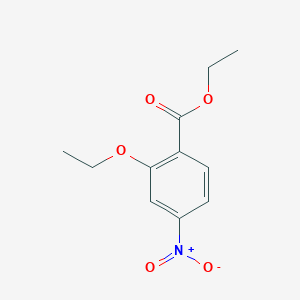
Ethyl-2-Ethoxy-4-nitrobenzoat
Übersicht
Beschreibung
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester (2-ENBE) is an ester of benzoic acid and 2-ethoxy-4-nitro-phenol. It is used in a variety of industrial and scientific applications, including as a reagent for the synthesis of other compounds, as an antioxidant, and as a corrosion inhibitor. 2-ENBE is a colorless solid with a melting point of 120°C and a boiling point of 220°C. It is soluble in water and organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Synthese von Lokalanästhetika
Ethyl-2-Ethoxy-4-nitrobenzoat ist ein wichtiges Zwischenprodukt bei der Synthese von Lokalanästhetika wie Procain und Benzocain . Diese Anästhetika werden in medizinischen Verfahren weit verbreitet eingesetzt, um einen bestimmten Bereich des Körpers zu betäuben und Schmerzen während chirurgischer Eingriffe und zahnärztlicher Behandlungen zu verhindern.
Ultradisperse natürliche Zeolith-Katalysatoren
Die Verbindung wurde in der Forschung mit ultradispersen natürlichen Zeolith-Katalysatoren verwendet. Diese Katalysatoren haben in Kombination mit Ultraschall und Mikrowellenbestrahlung Potenzial gezeigt, die Ausbeute an this compound durch Veresterungsprozesse zu verbessern .
Mehrstufige organische Synthese
In der organischen Chemie kann this compound in mehrstufigen Syntheseprozessen vorkommen. Es kann als Vorläufer oder Zwischenprodukt bei der Synthese komplexer organischer Moleküle dienen und seine Vielseitigkeit in chemischen Transformationen demonstrieren .
Kontinuierliche Synthese
Diese Verbindung ist auch für die Entwicklung von kontinuierlichen Syntheseverfahren relevant. Solche Verfahren zielen darauf ab, Reaktionszeiten und -abläufe zu optimieren, was die Effizienz und den technologischen Fortschritt in den Produktionsprozessen erhöht .
Anwendungen der Grünen Chemie
Schließlich stellt die Verwendung von ultradispersen natürlichen Zeolith-Katalysatoren bei der Synthese von this compound eine Anwendung der Prinzipien der Grünen Chemie dar. Sie unterstreicht das Potenzial für umweltfreundlichere chemische Prozesse in industriellen Anwendungen .
Wirkmechanismus
Mode of Action
It is known that nitro compounds, like this one, have a nitro group (−no2) that is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This unique structure may influence how the compound interacts with its targets.
Biochemical Pathways
It is known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It is known that the polar character of the nitro group in nitro compounds results in lower volatility compared to similar compounds . This could potentially impact the bioavailability of Ethyl 2-ethoxy-4-nitrobenzoate.
Biochemische Analyse
Biochemical Properties
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme topoisomerase IV, where it exhibits binding affinity, potentially influencing the enzyme’s activity . Additionally, it has been shown to interact with superoxide dismutase (SOD), leading to increased oxidative stress in certain bacterial cells . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester on various cell types and cellular processes have been extensively studied. It has been observed to disrupt the outer membrane of bacterial cells, leading to increased protein leakage and cell wall damage . This compound also influences cell signaling pathways and gene expression, particularly in pathogenic bacteria, by increasing oxidative stress and altering the expression of stress-related genes . These cellular effects contribute to its potential as an antibacterial agent.
Molecular Mechanism
At the molecular level, benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exerts its effects through several mechanisms. It binds to specific enzymes, such as topoisomerase IV and TEM-72, with low binding energy values, indicating strong interactions . These binding interactions can inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes in bacterial cells. Additionally, the compound’s ability to increase oxidative stress through interactions with SOD further contributes to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and cellular damage in bacterial cells . The stability of the compound in various experimental conditions is essential for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxic effects. At higher doses, it can lead to adverse effects, including increased oxidative stress and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting cellular processes . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and toxicity.
Subcellular Localization
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIPKNWALSUQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

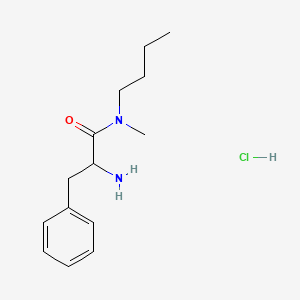
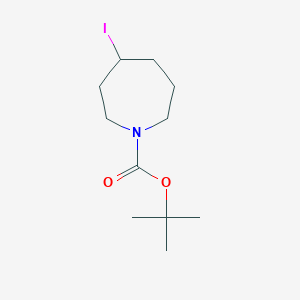
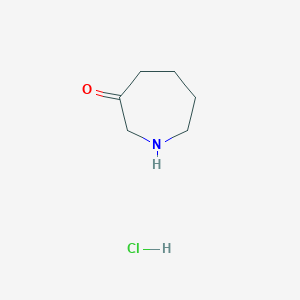
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)


![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)


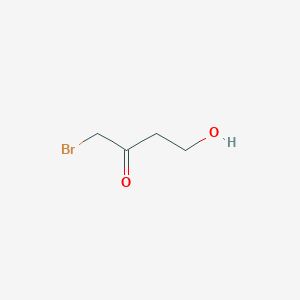

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

